4-Ethoxy-2,3-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,3-dimethylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dimethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline core . Another method involves the one-pot synthesis from a heterogeneous solution of nitroarene, ethanol, and titanium dioxide upon irradiation with UV light .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate to facilitate the reaction . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Scientific Research Applications
4-Ethoxy-2,3-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its pharmacological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-2,3-dimethylquinoline include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2,4-Dimethylquinoline
Uniqueness
What sets this compound apart is its unique combination of ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-ethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-13-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-8H,4H2,1-3H3 |
InChI Key |
WTNZXTFBFSRXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC2=CC=CC=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.